molecular formula C15H19N5O B2587331 N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798458-39-5

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2587331
CAS No.: 1798458-39-5
M. Wt: 285.351
InChI Key: GZAUTXZJHZJRLG-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The piperidine ring can be synthesized through various methods, including palladium-catalyzed cycloaddition and organocatalytic cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist or antagonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This interaction can modulate neurotransmitter activity and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and triazole derivatives, such as:

Uniqueness

N-(1-methylpiperidin-4-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-20-9-7-12(8-10-20)16-15(21)14-13(17-19-18-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAUTXZJHZJRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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